Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride
Description
Chemical Identity: This compound (CAS: 1194550-67-8) is the benzyl ester hydrochloride derivative of Lifitegrast, a drug approved for treating dry eye disease. Its IUPAC name is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid benzyl ester hydrochloride .
Properties
Molecular Formula |
C27H27Cl3N2O5S |
|---|---|
Molecular Weight |
597.9 g/mol |
IUPAC Name |
benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C27H26Cl2N2O5S.ClH/c1-37(34,35)20-9-5-8-18(12-20)13-23(27(33)36-16-17-6-3-2-4-7-17)31-26(32)24-22(28)14-19-15-30-11-10-21(19)25(24)29;/h2-9,12,14,23,30H,10-11,13,15-16H2,1H3,(H,31,32);1H |
InChI Key |
XFUIUEJMARVNOB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CNCCC4=C3Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Synthesis Pathway
The compound is synthesized via sequential protection, condensation, and deprotection steps:
- Step 1 : Condensation of a protected amine intermediate (Formula 3) with an acid-protected compound (Formula 4):
Step 2 : Deprotection of the amine group using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Step 3 : Hydrolysis of the acid-protecting group under basic conditions (e.g., NaOH or LiOH).
Step 4 : Condensation with benzofuran-6-carbonyl chloride in the presence of a base (e.g., DMAP or collidine).
Step 5 : Salt formation with HCl to yield the hydrochloride derivative.
Key Intermediate Synthesis
Benzyl (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate
- Raw Materials :
- Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate.
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Purification and Crystallization
Crystallization Protocol
| Parameter | Details |
|---|---|
| Solvent System | Water and organic solvent (e.g., ethanol or acetonitrile). |
| Base for Salt Formation | Sodium hydroxide or potassium hydroxide. |
| pH Adjustment | 2–5 using dilute HCl. |
| Particle Size | 0.1–200 μm (90% particles between 2.0–150 μm). |
Analytical Data and Characterization
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₇Cl₃N₂O₅S |
| Molecular Weight | 597.94 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO, sparingly in water |
Process Optimization
Critical Parameters
- Temperature : Reactions conducted at 0–25°C to minimize side products.
- Reagent Stoichiometry : 1:1 molar ratio of amine and acid intermediates.
- Yield Improvement : Acidification (pH 2–5) during crystallization increases yield to >70%.
Quality Control
Purity Standards
| Test | Specification |
|---|---|
| HPLC Purity | >98.00% |
| Residual Solvents | <0.1% (ICH guidelines) |
Industrial-Scale Production
Batch Size and Scaling
- Typical Batch : 1–10 kg.
- Equipment : Glass-lined reactors, centrifugal filters.
Cost-Effective Modifications
- Replacement of trityl with Boc protecting groups reduces raw material costs.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s tetrahydroisoquinoline core and methylsulfonylphenyl group are susceptible to oxidation under controlled conditions. Key findings include:
Mechanistic Insight : Oxidation of the tetrahydroisoquinoline moiety proceeds via electron abstraction, forming resonance-stabilized intermediates. The benzyl ester group undergoes ozonolysis to yield free carboxylic acids, critical for generating pharmacologically active metabolites .
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium aluminum hydride | THF, reflux | Reduction of amide to amine | 72% |
| Hydrogen/Palladium catalyst | Ethanol, 25°C, 1 atm | Hydrogenolysis of benzyl ester to propanoic acid | 85% |
Key Observation : The methylsulfonyl group remains inert under these conditions, enabling selective modification of the ester and amide functionalities .
Substitution Reactions
The dichloro substituents on the tetrahydroisoquinoline ring participate in nucleophilic aromatic substitution (NAS):
| Nucleophile | Base | Conditions | Product |
|---|---|---|---|
| Methoxide | Potassium carbonate | DMF, 80°C | 5,7-dimethoxy substitution |
| Amines | Triethylamine | Acetonitrile, 60°C | Amino-substituted derivatives |
Synthetic Utility : NAS reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .
Coupling Reactions
The compound serves as a key intermediate in peptide coupling:
Industrial Relevance : These reactions are pivotal in synthesizing Lifitegrast, an FDA-approved integrin antagonist .
Hydrolysis Reactions
Controlled hydrolysis protocols have been optimized:
| Reagent | Conditions | Product | Purity |
|---|---|---|---|
| 6M HCl | Reflux, 12 h | Deprotection of benzyl ester to carboxylic acid | ≥98% |
| NaOH (1M) | Ethanol/water, 50°C, 6 h | Hydrolysis of amide bond | 89% |
Applications : Hydrolysis products are intermediates in synthesizing non-ester derivatives for pharmacokinetic studies .
Stability Under Physiological Conditions
Critical degradation pathways in simulated biological environments:
| Condition | Half-life | Major Degradants |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 h | Hydrolyzed ester, oxidized isoquinoline |
| Human liver microsomes, 37°C | 2.3 h | O-demethylated and glucuronidated metabolites |
Implications : Instability in hepatic environments necessitates prodrug strategies for therapeutic applications .
Comparative Reactivity Analysis
A reactivity comparison with structural analogs:
| Compound | Oxidation Susceptibility | Reduction Efficiency | NAS Reactivity |
|---|---|---|---|
| Benzyl 2-[(5,7-dichloro-THIQ-6-carbonyl)amino]-3-(3-MeSO2-phenyl)propanoate | High | Moderate | High |
| 2-Benzyl-4-phenylbutanoic acid | Low | High | Negligible |
| Unsubstituted tetrahydroisoquinoline derivatives | Moderate | High | Moderate |
THIQ = Tetrahydroisoquinoline; NAS = Nucleophilic Aromatic Substitution
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates stabilized by the aromatic tetrahydroisoquinoline system.
-
Hydrogenolysis : Follows a heterogeneous catalytic mechanism on palladium surfaces .
-
NAS : Electron-withdrawing chloro groups activate the aromatic ring toward nucleophilic attack.
Industrial-Scale Reaction Optimization
Patented processes highlight critical parameters:
Emerging Reaction Methodologies
Recent advances include:
-
Photocatalytic C–H activation : Selective functionalization of the methylsulfonylphenyl group under blue light irradiation .
-
Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates .
This compound’s reactivity profile enables its use as a versatile building block in medicinal chemistry. Continued research into its reaction mechanisms and optimization of synthetic protocols remains critical for developing novel derivatives with enhanced pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Researchers may examine its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its application.
Comparison with Similar Compounds
Structural Features :
- Core: 1,2,3,4-Tetrahydroisoquinoline substituted with 5,7-dichloro groups.
- Side Chains: A benzofuran-6-carbonyl moiety at position 2 and a 3-methylsulfonylphenyl group at position 3 of the propanoate backbone.
Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₀Cl₂N₂O₇S·HCl |
| Molecular Weight | 705.6 (free base: 669.6) |
| PubChem CID | 11965427 |
| Key Functional Groups | Dichloro, methylsulfonyl, benzyl ester |
Comparison with Structurally Similar Compounds
Lifitegrast (Xiidra)
Structural Differences :
Tetrahydroisoquinoline Derivatives with Substituted Aromatic Groups
- Structure: 2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl propanoate.
- Key Differences: Propanoate ester at position 4. 3,4-Dimethoxyphenyl instead of methylsulfonylphenyl.
- Activity : Selective antagonist with diminished receptor affinity compared to dichloro analogs .
Structural Impact on Activity :
Lifitegrast Impurities
- Structural Variations : Differences in esterification (e.g., tert-butyl vs. benzyl) or stereochemistry.
- Analytical Significance : These impurities highlight synthetic challenges in maintaining stereochemical purity during esterification steps .
Key Research Findings
Substituent Effects on Receptor Selectivity
- 6- and 7-Position Substitutions : demonstrates that dichloro groups at these positions (as in the target compound) optimize antagonistic activity by enhancing steric and electronic interactions with receptors .
- Benzofuran Moiety : The benzofuran-6-carbonyl group (target compound) improves metabolic stability compared to simpler acyl chains in analogs like Compound 19 .
NMR Profiling
- Chemical Shift Analysis : shows that substituent-induced changes in chemical environments (e.g., methylsulfonyl vs. methoxy) alter NMR shifts in regions corresponding to aromatic protons (δ 6.5–8.0 ppm) .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Solubility and Bioavailability
| Compound | Solubility (mg/mL) | LogP | Bioavailability (%) |
|---|---|---|---|
| Target Compound (Ester) | <0.1 | 4.2 | ~80 (estimated) |
| Lifitegrast (Acid) | 0.5 | 2.8 | ~30 |
Biological Activity
Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate; hydrochloride (CAS: 1194550-65-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : benzyl (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
- Molecular Formula : C27H27Cl3N2O5S
- Molecular Weight : 597.93 g/mol
- Purity : 98% .
The compound contains a tetrahydroisoquinoline moiety known for various pharmacological activities, including neuroprotective and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cancer cell growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
A study highlighted that specific quinoline derivatives demonstrated potent growth inhibition in zebrafish embryo models, suggesting their potential as anticancer agents .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Research on related tetrahydroisoquinoline derivatives indicates that they may modulate neurotransmitter levels and protect against neurotoxic damage. A notable study found that certain tetrahydroisoquinoline derivatives could inhibit dopamine transporter (DAT) activity, which is critical in Parkinson's disease models .
Anti-inflammatory Properties
The anti-inflammatory activity of benzyl derivatives has also been documented. Compounds similar to benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammatory responses .
Study on Inhibition of Nitric Oxide Production
In a study evaluating the biological activity of quinoline derivatives, it was found that specific compounds inhibited lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline structure significantly affected the inhibitory potency .
Neurotoxicity Assessment
Another significant finding from research on related compounds indicated that chronic administration of certain tetrahydroisoquinoline derivatives could disturb biochemical processes associated with dopamine metabolism. This suggests a potential risk for patients undergoing treatments involving dopamine precursors like l-DOPA .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step organic reactions, such as coupling, protection/deprotection, and salt formation. Key steps include:
- Amide bond formation : React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with an activated carbonyl agent (e.g., HATU or DCC) to generate the acylating intermediate.
- Benzyl esterification : Use benzyl alcohol under Mitsunobu conditions or via acid-catalyzed esterification to protect the carboxylic acid moiety .
- Chloride salt formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water) to achieve >95% purity .
Basic: What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., benzyl chloride derivatives) .
- Spill management : Absorb small spills with inert materials (vermiculite) and dispose as hazardous waste. Large spills require evacuation and professional cleanup .
Advanced: How can low yields in the amide coupling step be optimized?
Low yields often stem from steric hindrance or poor nucleophilicity. Methodological adjustments include:
- Catalyst optimization : Replace standard coupling agents with uronium salts (e.g., HATU) to enhance reactivity .
- Solvent selection : Use DMF or DMSO to improve solubility of hydrophobic intermediates.
- Temperature control : Conduct reactions at 0–4°C to minimize side reactions (e.g., racemization) .
- Real-time monitoring : Track progress via TLC (ethyl acetate/hexane, UV visualization) or LC-MS to identify quenching points .
Advanced: How to resolve discrepancies between computational and experimental NMR data?
- Structural validation : Perform X-ray crystallography (e.g., using SHELX for refinement) to confirm the solid-state structure and compare with DFT-optimized geometries .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain peak broadening .
Basic: Which analytical techniques are essential for characterization?
- Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to verify >98% purity .
- Structural confirmation :
Advanced: How to design stability studies under varying conditions?
- Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light, acidic/basic buffers) for 4 weeks.
- Analytical endpoints : Monitor degradation via HPLC-MS to identify hydrolytic (ester cleavage) or oxidative (sulfonyl group) byproducts .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures (2–8°C) .
Basic: How to ensure high purity during final purification?
- Chromatography : Use reverse-phase HPLC (C8 column, methanol/water with 0.1% TFA) for challenging separations.
- Recrystallization : Optimize solvent pairs (e.g., acetone/hexane) to remove residual benzyl derivatives .
- Lyophilization : For hydrochloride salts, lyophilize from tert-butanol/water to obtain a free-flowing powder .
Advanced: How to investigate reaction mechanisms for unexpected byproducts?
- Isotopic labeling : Synthesize deuterated analogs (e.g., benzyl-d7 derivatives) to trace proton transfer pathways via MS/MS fragmentation .
- Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .
- Computational modeling : Use Gaussian or ORCA to simulate transition states and identify competing pathways (e.g., SN1 vs. SN2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
